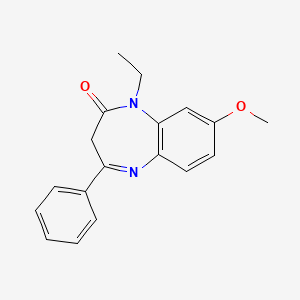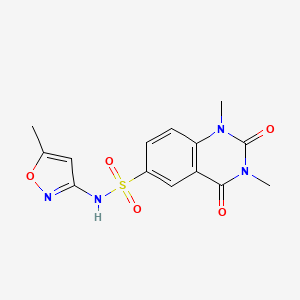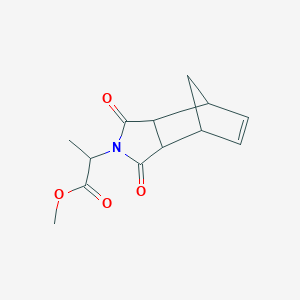methanone](/img/structure/B4514124.png)
[2-(Cyclopentylamino)-1,3-thiazol-4-yl](4-phenylpiperidino)methanone
描述
2-(Cyclopentylamino)-1,3-thiazol-4-ylmethanone: is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a piperidine ring, and a cyclopentylamino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylamino)-1,3-thiazol-4-ylmethanone typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to introduce oxygen-containing functional groups.
Reduction: Reduction reactions, such as hydrogenation, can be employed to reduce double bonds or other reducible groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups .
科学研究应用
Chemistry: In chemistry, 2-(Cyclopentylamino)-1,3-thiazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It has been studied for its effects on various biological pathways and its potential therapeutic applications .
Medicine: In medicine, the compound is being investigated for its potential use in treating diseases such as cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry: Industrially, 2-(Cyclopentylamino)-1,3-thiazol-4-ylmethanone is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for various industrial applications .
作用机制
The mechanism of action of 2-(Cyclopentylamino)-1,3-thiazol-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms .
相似化合物的比较
- 2-(Cyclopentylamino)-4,5-dihydro-1,3-thiazol-4-one
- 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid
- 2-(Cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one
Uniqueness: Compared to similar compounds, 2-(Cyclopentylamino)-1,3-thiazol-4-ylmethanone stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
属性
IUPAC Name |
[2-(cyclopentylamino)-1,3-thiazol-4-yl]-(4-phenylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c24-19(18-14-25-20(22-18)21-17-8-4-5-9-17)23-12-10-16(11-13-23)15-6-2-1-3-7-15/h1-3,6-7,14,16-17H,4-5,8-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSBNCPIYUWGPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=CS2)C(=O)N3CCC(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-benzyl-N-[3-(2-furyl)propyl]-4-piperidinecarboxamide](/img/structure/B4514043.png)
![N-[4-[(6,8-difluoroquinolin-4-yl)amino]phenyl]acetamide](/img/structure/B4514058.png)
![methyl (1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidin-4-yl)acetate](/img/structure/B4514063.png)
![N-(6-methylpyridin-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B4514075.png)
![1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-3-carboxylic acid](/img/structure/B4514078.png)
![2-(4-chlorophenyl)-5-({[1-(4-ethyl-1-piperazinyl)cyclohexyl]methyl}amino)-1,3-oxazole-4-carbonitrile](/img/structure/B4514084.png)

![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4514102.png)
![N-(4-methylpyridin-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B4514108.png)
![3-(4-chlorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4514135.png)
![4-[4-oxo-3(4H)-quinazolinyl]-N-(4-pyridylmethyl)butanamide](/img/structure/B4514145.png)

![N-(5-chloro-2-hydroxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4514165.png)

